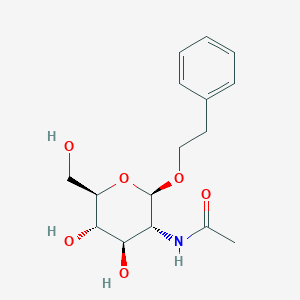
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a bioactive compound frequently employed in the biomedical industry . It acts as an essential substrate for enzymatic assays related to glycosyltransferases, and aids in investigating the formation and hydrolysis of glycosidic bonds .
Synthesis Analysis
The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several steps. A notable method involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis
The molecular formula of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C16H23NO6 . Its average mass is 325.357 Da and its monoisotopic mass is 325.152527 Da .Chemical Reactions Analysis
The chemical reactions involving Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside include a molecular weight of 297.30 g/mol . Its IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide .Wissenschaftliche Forschungsanwendungen
Overview of Separation Techniques
Phenylethanoid glycosides (PhGs) and iridoids, which may include compounds similar to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been highlighted for their significant biological activities. The purification of these compounds is challenging due to their strong adsorption properties. Countercurrent separation (CCS) techniques have been identified as advantageous for isolating PhGs and iridoids, offering an alternative to traditional solid-phase adsorbents. This liquid–liquid based technology simplifies the purification process, reducing the use of organic solvents and improving sample recovery. This method's application is crucial for the efficient isolation of biologically active molecules from plant species, facilitating their use in further research and development (S. Luca et al., 2019).
Chemical and Bioactivity Diversity
The diversity of 2-(2-Phenylethyl)chromones, compounds structurally related to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, has been extensively reviewed, emphasizing their antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings underline the compound's potential for various therapeutic applications, highlighting the importance of understanding the chemical specificity, diversity, and structure-activity relationships. The review suggests that different factors, including tree species and induction methods, contribute to the chemical diversity of these compounds. This comprehensive analysis serves as a foundation for future research aimed at utilizing 2-(2-Phenylethyl)chromones in quality control methods and therapeutic applications (Meng Yu et al., 2022).
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUKGSFRUAVQO-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

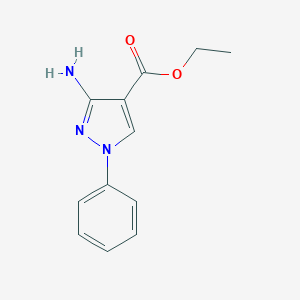
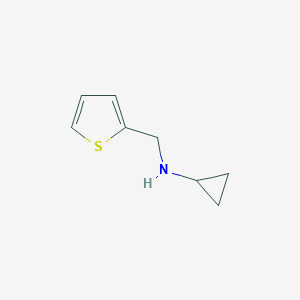
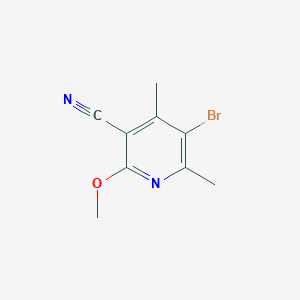

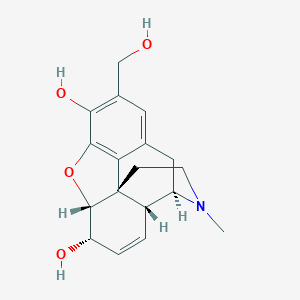
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
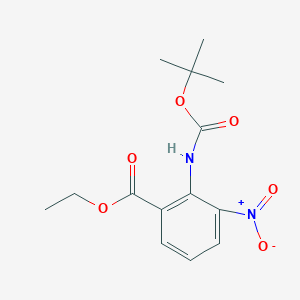

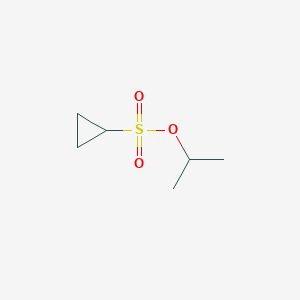
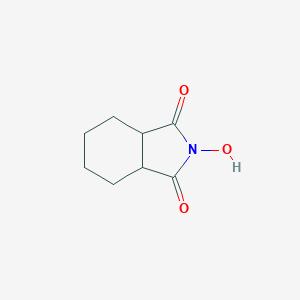
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)